molecular formula C18H21BrN4OS B4704098 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B4704098
M. Wt: 421.4 g/mol
InChI Key: JNVWFUURBSKZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). This compound has gained attention in scientific research due to its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders.

Mechanism of Action

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that increase its activity. AMPK is a key regulator of cellular energy homeostasis, and its activation by this compound leads to a decrease in ATP levels and an increase in AMP levels, which in turn activate downstream signaling pathways involved in glucose and lipid metabolism, protein synthesis, and autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types and animal models. These effects include increased glucose uptake and insulin sensitivity, decreased lipogenesis, increased fatty acid oxidation, and inhibition of mTOR signaling. In animal models, this compound has been shown to improve glucose tolerance, reduce body weight, and improve lipid profiles.

Advantages and Limitations for Lab Experiments

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has several advantages as a research tool, including its specificity for AMPK activation, its ability to activate AMPK in the absence of upstream kinases, and its ability to activate both the α1 and α2 isoforms of AMPK. However, there are also limitations to its use, including its potential off-target effects, its limited solubility in aqueous solutions, and its instability in biological fluids.

Future Directions

There are several future directions for research on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide, including the development of more potent and selective AMPK activators, the investigation of its potential use in combination with other drugs for the treatment of metabolic diseases and cancer, and the exploration of its effects on other signaling pathways involved in cellular metabolism and homeostasis. Additionally, further studies are needed to elucidate the potential risks and benefits of using this compound as a therapeutic agent in humans.
In conclusion, this compound is a promising research tool with potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a valuable compound for scientific investigation.

Scientific Research Applications

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In metabolic diseases, this compound has been shown to improve glucose uptake and insulin sensitivity in adipocytes and skeletal muscle cells. In cancer research, this compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, this compound has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4OS/c1-23-8-13(19)15(22-23)16(24)21-17-20-14(9-25-17)18-5-10-2-11(6-18)4-12(3-10)7-18/h8-12H,2-7H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVWFUURBSKZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide
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N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide

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